molecular formula C15H11N3O2S B10959006 2-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide

2-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide

Cat. No.: B10959006
M. Wt: 297.3 g/mol
InChI Key: YEKQOGGIGZHDIM-UHFFFAOYSA-N
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Description

2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its quinazolinone core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE typically involves the reaction of cyanoacetanilide with 2-sulfanyl benzoic acid in boiling acetic acid . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets. The quinazolinone core can intercalate with DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of anticancer agents . Additionally, the compound can inhibit certain enzymes, further contributing to its biological activity.

Comparison with Similar Compounds

2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C15H11N3O2S/c16-13(19)10-6-2-4-8-12(10)18-14(20)9-5-1-3-7-11(9)17-15(18)21/h1-8H,(H2,16,19)(H,17,21)

InChI Key

YEKQOGGIGZHDIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3C(=O)N

Origin of Product

United States

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